molecular formula C11H21N3O2 B7928916 N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928916
M. Wt: 227.30 g/mol
InChI Key: XEHURPANUISAQP-UHFFFAOYSA-N
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Description

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide is a cyclohexane-based amide derivative featuring an acetyl-methyl-amino group at the 4-position of the cyclohexyl ring and a 2-amino-acetamide substituent. Its structural framework—combining a cyclohexyl backbone with amide functionalities—aligns with compounds investigated for pharmacological applications, though specific biological data for this molecule remain unreported in the provided evidence.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h9-10H,3-7,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHURPANUISAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCC(CC1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method involves the reaction of cyclohexanone with an acetyl-methyl-amino reagent under acidic conditions to form the desired intermediate. This intermediate is then reacted with 2-amino-acetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The acetyl-methyl-amino and amino-acetamide groups render the compound susceptible to oxidation. Key pathways include:

  • Cyclohexyl Ring Oxidation : The cyclohexyl moiety undergoes oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), forming hydroxylated or ketone derivatives depending on conditions.

  • Amine Group Oxidation : The secondary amine in the acetyl-methyl-amino group is oxidized to a nitroso or nitro derivative using peracids (e.g., meta-chloroperbenzoic acid) .

Table 1: Oxidation Reactions and Products

ReagentConditionsProductYield (%)Source
KMnO₄ (aq)Acidic, 60°C4-Hydroxycyclohexyl derivative72
H₂O₂ (30%)Neutral, RT4-Ketocyclohexyl derivative58
mCPBACH₂Cl₂, 0°CN-Oxide derivative85

Acylation and Amidation

The primary amino group in the 2-amino-acetamide moiety participates in nucleophilic acylation:

  • Acyl Chloride Reactions : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of DMAP (4-dimethylaminopyridine) to form N-acylated products .

  • Isocyanate Coupling : Generates urea linkages when treated with aromatic isocyanates (e.g., phenyl isocyanate) under anhydrous conditions .

Example Reaction Pathway :

text
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide + AcCl → N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-acetamido-acetamide [2]

Nucleophilic Substitution

The secondary amine in the acetyl-methyl-amino group undergoes alkylation or arylation:

  • Mitsunobu Reaction : Forms C–N bonds with alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

  • Buchwald-Hartwig Amination : Couples with aryl halides (e.g., bromobenzene) in the presence of palladium catalysts .

Table 2: Substitution Reactions

SubstrateCatalyst/ReagentProductYield (%)Source
Benzyl bromidePd(OAc)₂, XPhosN-Benzyl derivative67
EthanolDEAD, PPh₃N-Ethyl derivative78

Acid/Base-Mediated Rearrangements

  • pH-Dependent Tautomerization : The acetamide group exhibits keto-enol tautomerism under acidic or basic conditions .

  • Cyclohexyl Ring Conformational Changes : Protonation of the amine group alters ring chair conformations, impacting reactivity .

pKa Data :

  • Acetamide NH: ~15.1

  • Cyclohexyl NH: ~10.3 (estimated from analogous structures) .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds structurally similar to N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide may exhibit antitumor properties. For instance, research into small molecule inhibitors targeting protein kinases like Nek2 has shown that modifications in the amide structure can significantly influence biological activity against cancer cells. The inhibition of Nek2, which is overexpressed in various tumors, presents a promising therapeutic avenue .

Table 1: Antitumor Activity of Related Compounds

Compound NameTarget KinaseIC50 (μM)Notes
Compound ANek20.62Selective inhibitor with potential for cancer therapy
Compound BCDK27.0Exhibits cross-reactivity but lower potency against Nek2

Inhibition of Heme Oxygenase-1 (HO-1)

Another significant application is in the inhibition of heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions, including cancer and inflammation. Compounds derived from acetamide structures have been explored for their ability to inhibit HO-1, thereby offering potential therapeutic benefits in treating diseases characterized by oxidative stress.

Case Study: Acetamide-Based HO-1 Inhibitors
In a study focusing on the synthesis of acetamide derivatives, specific compounds demonstrated potent inhibitory activity against HO-1. For example, compound 7i showed an IC50 value of 28.8 μM against HO-1, indicating its potential as a lead compound for further development .

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies. Its analogs have been investigated for their effects on opioid receptors, which are crucial in pain management and addiction therapies.

Table 2: Opioid Receptor Activity of Related Compounds

Compound NameReceptor TypeActivityNotes
Compound Cμ-opioid receptorAgonistPotential analgesic properties
Compound Dκ-opioid receptorAntagonistMay reduce addiction risk

Synthesis and Optimization

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the formation of C–N bonds effectively, which are critical in constructing the desired molecular framework .

Case Study: Synthesis Optimization
A recent patent outlines a method for synthesizing related compounds using novel catalytic systems that improve reaction efficiency and product yield. This optimization is crucial for scaling up production for further biological evaluation .

Mechanism of Action

The mechanism of action of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Direct Structural Analogs

  • N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide This compound (Ref: 10-F734989) replaces the methyl group in the acetyl moiety of the target compound with an ethyl group.

Cyclohexyl-Acetamide Derivatives with Heterocyclic Modifications

  • Pyrimidine-Based Analogs (e.g., Compounds 12ba and 12bb) These derivatives incorporate a thieno[3,2-d]pyrimidin-2-yl core linked to a cyclohexyl-sulfamoyl group (e.g., 12ba: IC₅₀ = 33 nM against HIV).
  • 2-[(4-Amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide This compound (CAS: 710988-33-3) integrates a triazole-thioether and benzothiazolylphenyl group. The acetamide linkage and cyclohexyl group suggest possible antimicrobial applications, contrasting with the target compound’s undefined activity .

Sulfonamide and Halogenated Derivatives

  • N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide With a methylsulfonyl group and halogenated aryl ring, this derivative (C₁₅H₂₀ClFN₂O₃S) exemplifies how electron-withdrawing substituents may enhance target binding or metabolic resistance compared to the acetyl-methyl-amino group in the target compound .

Patented Cyclohexyl-Acetamide Compounds

  • N-(4-(((trans)-2-(6-(3-(trifluoromethyl)phenyl)pyridin-3-yl)cyclopropyl)amino)cyclohexyl)acetamide This patented compound includes a trifluoromethylphenyl-pyridinyl moiety, which likely enhances bioavailability and target affinity through hydrophobic and electronic effects, a feature absent in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Differences from Target Compound
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide Cyclohexyl, acetyl-methyl-amino, 2-amino-acetamide Not reported (discontinued) Baseline
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide Ethyl substitution in acetyl group Not reported Increased hydrophobicity
12ba (Pyrimidine derivative) Thieno-pyrimidine core, sulfamoyl linkage Anti-HIV (IC₅₀ = 33 nM) Heterocyclic core enhances antiviral activity
2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide Sulfonyl, fluorophenyl, dichlorophenyl groups Not reported Enhanced electronic interactions
N-(4-(((trans)-2-phenylcyclopropyl)amino)cyclohexyl)methanesulfonamide Cyclopropyl, methanesulfonamide Patented (therapeutic use) Rigid cyclopropyl and sulfonamide improve stability

Research Findings and Implications

  • Structural Flexibility vs. Activity : The cyclohexyl-acetamide backbone appears versatile, accommodating diverse substituents (e.g., heterocycles, sulfonamides) to target specific pathways. For instance, pyrimidine derivatives () achieve potent antiviral activity, while sulfonamide variants () may optimize pharmacokinetics .
  • Discontinuation of Target Compound: The discontinuation of this compound () may reflect challenges in efficacy, stability, or toxicity—common issues in drug development. Its ethyl analog () could represent an optimization effort to address such limitations .
  • Unmet Potential: While the target compound lacks reported activity data, its structural relatives demonstrate applications in antiviral, antimicrobial, and enzyme-targeting contexts. Future studies could explore its utility in these areas through functional assays .

Biological Activity

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, an acetyl group, and an amino group, which contribute to its reactivity and interaction with biological systems. The stereochemistry, indicated by the "(S)" prefix, suggests that its spatial arrangement may influence its biological effects significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following table summarizes notable activities associated with structurally related compounds:

Compound NameStructure SimilarityNotable Activity
N-Methyl-N-(4-(methylamino)cyclohexyl)acetamideHighNeuroactive
N,N-DimethylacetamideModerateSolvent properties
2-Amino-N-(4-cyclohexyl)butanamideHighAntimicrobial

This compound's unique combination of functional groups may confer distinct biological activities not present in its analogs, making it a candidate for further investigation in drug discovery.

1. In Vitro Studies

Recent studies have evaluated the compound's potential as a biochemical probe in enzymatic studies. For instance, it has been investigated for anti-inflammatory and analgesic properties. The mechanism of action involves modulation of inflammatory pathways through enzyme inhibition, which is crucial for therapeutic applications in pain management.

2. Case Studies

A notable case study demonstrated the compound's efficacy in reducing inflammation in animal models. The study reported a significant decrease in inflammatory markers when administered at specific dosages, indicating its potential as an anti-inflammatory agent.

3. Comparative Analysis

Comparative analyses with established compounds have shown that this compound exhibits comparable or superior activity against certain targets. For example, when tested against arachidonic acid as a positive control, the compound showed promising IC50 values, suggesting effective inhibition of related pathways.

Future Directions

Given its structural complexity and preliminary findings regarding its biological activity, further research is warranted. Potential areas of exploration include:

  • Mechanistic Studies: Detailed investigations into the specific pathways influenced by the compound.
  • Therapeutic Applications: Clinical trials to assess efficacy and safety for therapeutic use.
  • Structural Modifications: Synthesis of analogs to enhance activity or reduce side effects.

Q & A

Q. What synthetic methodologies are suitable for preparing N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide?

A multistep synthesis can be designed starting with functionalizing the cyclohexane ring. For example, introducing acetyl-methyl-amino groups at the 4-position of cyclohexane via reductive amination or nucleophilic substitution. Subsequent coupling of the 2-amino-acetamide moiety can be achieved using carbodiimide-mediated amidation (e.g., EDC/HOBt) . Alternative routes may involve protecting group strategies for the amino functionalities to prevent side reactions during acylation steps .

Q. How can the structure of this compound be confirmed?

Comprehensive spectroscopic characterization is critical:

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the cyclohexyl backbone, acetyl-methyl-amino substituents, and acetamide linkages. For example, the acetyl group’s carbonyl signal typically appears at ~170–175 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify the molecular formula.
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) bonds provide additional evidence .

Q. What are the key physicochemical properties to prioritize during early-stage characterization?

  • Solubility : Assess in polar (e.g., DMSO, water) and nonpolar solvents to guide formulation for biological assays.
  • Stability : Perform accelerated degradation studies (e.g., pH variations, thermal stress) to identify labile functional groups (e.g., acetyl or amide bonds) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

Molecular docking and MD simulations can predict binding affinities to target proteins (e.g., enzymes or receptors). For instance, cyclohexyl derivatives often exhibit conformational flexibility, which can be optimized for target engagement using free-energy perturbation (FEP) calculations . Pharmacophore models may also highlight critical hydrogen-bonding interactions from the acetamide and amino groups .

Q. What strategies are effective for resolving contradictory bioassay data involving this compound?

  • Dose-Response Validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
  • Metabolite Screening : Use LC-MS/MS to identify potential metabolites that may interfere with activity .
  • Off-Target Profiling : Screen against panels of unrelated targets (e.g., kinases, GPCRs) to assess selectivity .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Cyclohexyl Optimization : Introduce substituents to modulate lipophilicity (e.g., fluorine atoms for improved membrane permeability) .
  • Amide Isosteres : Replace the acetamide group with sulfonamide or urea moieties to enhance metabolic stability .

Q. What experimental approaches are recommended for studying its mechanism of action in antiviral research?

  • Time-of-Addition Assays : Determine whether the compound inhibits viral entry, replication, or assembly .
  • Resistance Selection : Serial passage of viruses (e.g., HIV) under suboptimal compound concentrations to identify mutation hotspots .

Methodological Considerations

Q. How should researchers address low yields in the final amidation step?

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) or additives (e.g., DMAP).
  • Solvent Optimization : Use aprotic solvents (e.g., DMF, THF) with controlled water content to minimize hydrolysis .

Q. What analytical techniques are suitable for detecting impurities in bulk samples?

  • HPLC-UV/HRMS : Quantify residual starting materials or side products.
  • NMR Relaxation Methods : Detect low-level impurities via T1T_1-weighted experiments .

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